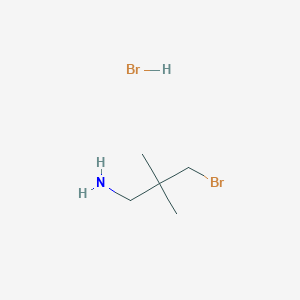

![molecular formula C12H14ClNO5S B2701618 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 59210-70-7](/img/structure/B2701618.png)

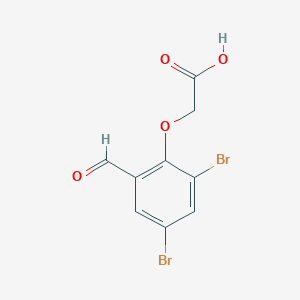

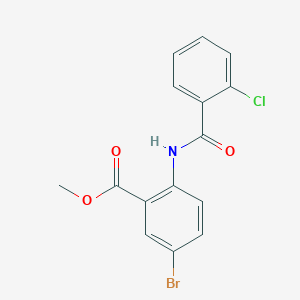

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C12H14ClNO5S . It has a molecular weight of 319.76 .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid consists of 12 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Toxicity Assessment

The toxic properties of benzoic acid derivatives, including 4-chlorobenzoic acid, have been studied in-depth. Experiments conducted on white laboratory rats revealed that these compounds, when administered subchronically, lead to significant alterations in urea concentration, aminotransferase activity, and catalase activity. These changes were most pronounced with chlorine-containing derivatives like 4-chlorobenzoic acid, indicating a common toxic nature predominantly affecting the hepatorenal system (Gorokhova et al., 2020).

Catalytic Functionalizations

Benzoic acids play a crucial role in drug molecules and natural products, with the selective C–H bond functionalization offering synthetically useful tools. A protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template has been developed, highlighting the importance of these derivatives in step-economical organic synthesis (Li et al., 2016).

Antimicrobial Studies

The synthesis of toluene-3,4-dithiolatoarsenic(III) derivatives with oxygen and sulfur donor ligands, including benzoic acid derivatives, has shown significant antimicrobial activities. These compounds, particularly effective as antibacterial and antifungal agents, showcase the potential use of benzoic acid derivatives in developing new antimicrobial agents (Chauhan & Bhatiya, 2012).

Molecular Salts and Halogen Bonds

Research on molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives has uncovered the importance of halogen bonds in crystal stabilization. This study elucidates the versatility of benzoic acid derivatives in forming stable crystal structures, beneficial for pharmaceutical applications (Oruganti et al., 2017).

Transformation Mechanisms

A study on the transformation mechanism of benzophenone-4 in chlorine-promoted disinfection identified several routes, including the formation of chlorinated analogs and oxidative degradation products. This research highlights the environmental impact and fate of benzoic acid derivatives when exposed to disinfection processes (Xiao et al., 2013).

properties

IUPAC Name |

4-chloro-3-(oxolan-2-ylmethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO5S/c13-10-4-3-8(12(15)16)6-11(10)20(17,18)14-7-9-2-1-5-19-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKNUIPYYGWRKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

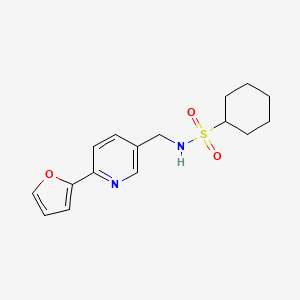

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2701544.png)

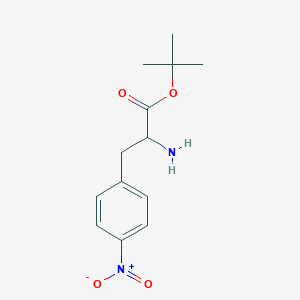

![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2701546.png)

![N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2701554.png)

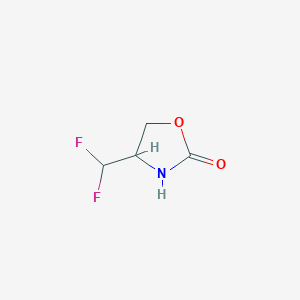

![Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride](/img/structure/B2701558.png)